molecular formula C₂₁H₃₀O₂ B152657 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol CAS No. 3604-60-2

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol

Cat. No. B152657
CAS RN: 3604-60-2
M. Wt: 314.5 g/mol
InChI Key: VGJUOWGYQZYCII-TVWVXWENSA-N
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Description

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol is a pregnene derivative, a class of compounds that are structurally related to steroids. These compounds are characterized by modifications at the 17,20-side chain and D-ring, which can significantly influence their biological activity, particularly as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase, an enzyme complex involved in steroidogenesis .

Synthesis Analysis

The synthesis of pregnene derivatives, including those with a structure similar to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, often involves multi-step chemical reactions. For instance, the synthesis of 5 beta,17 alpha-19-norpregn-20-yne-3 beta,17-diol, a related compound, was achieved from estr-4-ene-3,17-dione, highlighting the feasibility of synthesizing complex pregnene derivatives in multigram quantities . Another example is the synthesis of 3 beta, 15 beta, 17 alpha-trihydroxy-5-pregnen-20-one, which utilized boronate derivatives to protect the 17,20-glycol side-chain during the synthesis process .

Molecular Structure Analysis

The molecular structure of pregnene derivatives is crucial for their biological activity. The presence of specific functional groups and the configuration of substituents at the 20-position, such as oximes, alcohols, and carboxaldehydes, can significantly affect the potency of these compounds as enzyme inhibitors . The stereochemistry of the A- and B-rings also contributes to the binding affinity to the target enzymes .

Chemical Reactions Analysis

Pregnene derivatives undergo various chemical reactions during their synthesis and functionalization. For example, a novel functional group transfer reaction was reported for 16 alpha,17 alpha-epoxy-3 beta-hydroxypregn-5-en-20-one, leading to C21-substituted derivatives . Additionally, the acidic dehydration of 17 alpha-ethynyl-17 beta-hydroxysteroids was investigated, revealing that the reaction conditions could lead to chlorination, Wagner-Meerwein rearrangement, and D-homoaromatic rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of pregnene derivatives are influenced by their molecular structure. The synthesis and characterization of 16-methylene-17 alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione, a compound with a related structure, provided insights into the spectroscopic properties and NMR shielding effects of these types of steroids . These properties are essential for understanding the behavior of pregnene derivatives in biological systems and for the design of new inhibitors.

Scientific Research Applications

Dehydration and Transformation Studies

  • Research on the acidic dehydration of 17-alpha-ethynyl-17-beta-hydroxysteroids, including 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, has been explored. These studies have revealed insights into chlorination, Wagner-Meerwein rearrangement, and D-homoaromatic rearrangement during the transformation of these compounds (Vincze et al., 1993).

Pharmacological Profile

  • Although focusing on a slightly different compound (17 beta-acetoxy-5 alpha, 17 alpha-pregn-2-ene-20-yne), research has indicated a strong suppression of the hypophyso-gonadic axis, with implications for potential contraceptive applications and treatment of gynecologic conditions (Paris et al., 1986).

Microbial Transformation and Synthesis

  • Microbial reactions have been used to prepare metabolites of 3-ketodesogestrel, closely related to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol. This process involves transformations by various microorganisms, providing insights into steroid metabolism and synthesis (Groh et al., 1997).

Inhibitory Potential in Enzyme Complexes

  • Certain pregnene derivatives, related to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, have been synthesized and evaluated as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase. This research suggests potential applications in the design of new inhibitors for biological systems, particularly in the context of prostatic cancer treatment (Li et al., 1996).

Functional Group Transfer Reactions

  • A novel functional group transfer reaction in 16 alpha,17 alpha-epoxy-3 beta-hydroxypregn-5-en-20-one, a compound structurally related to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, has been studied. This research may contribute to the development of new synthetic pathways for C21-substituted derivatives (Girdhar & Ishar, 2002).

Synthesis of Steroid Derivatives

  • The synthesis of various steroid derivatives, including those structurally similar to 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, has been explored in several studies. These syntheses contribute to the understanding of steroid chemistry and potential applications in medical research (Joannou & Reeder, 1996).

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,5,15-18,22-23H,6-13H2,2-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJUOWGYQZYCII-TVWVXWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957444
Record name Ethynylandrostenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol

CAS RN

3604-60-2
Record name Ethynylandrostenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3604-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethynylandrostenediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-α-pregn-5-en-20-yne-3-β,17-β-diol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD Khandare, N Teotia, M Kumar, P Diyora… - Biocatalysis and …, 2023 - Elsevier
Marine microorganisms have shown the capability of azo dye degradation that is used in the textile and tanning industries and cause harmful environmental effects. In the present study, …
Number of citations: 0 www.sciencedirect.com

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